Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate

Solubility Physicochemical profiling Salt selection

Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate (CAS 2126143-36-8 for the (7S,8aR) isomer; CAS 2101775-04-4 for the (7R,8aS) isomer) is the oxalic acid salt of a saturated bicyclic heterocycle containing a tertiary alcohol at position 7. The scaffold serves as a conformationally rigid proline bioisostere and has been employed in the rational design of potent inhibitors of apoptosis (IAP) protein antagonists.

Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
Cat. No. B12281840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate
Molecular FormulaC9H16N2O5
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O
InChIInChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)
InChIKeyJVTWONPGZQKRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydropyrrolo[1,2-a]pyrazin-7-ol Oxalate – A Defined, Chiral Bicyclic Building Block for IAP Antagonist Discovery and Medicinal Chemistry Procurement


Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate (CAS 2126143-36-8 for the (7S,8aR) isomer; CAS 2101775-04-4 for the (7R,8aS) isomer) is the oxalic acid salt of a saturated bicyclic heterocycle containing a tertiary alcohol at position 7 . The scaffold serves as a conformationally rigid proline bioisostere and has been employed in the rational design of potent inhibitors of apoptosis (IAP) protein antagonists [1]. The oxalate salt form is deliberately selected to provide a crystalline, non-hygroscopic solid with well-defined stoichiometry, facilitating accurate weighing, reproducible formulation, and long-term storage stability for research procurement.

Why Octahydropyrrolo[1,2-a]pyrazin-7-ol Oxalate Cannot Be Simply Replaced by In-Class Analogs or Alternative Salt Forms


The 7-hydroxy substituent and the specific oxalate counterion are not interchangeable features within the octahydropyrrolo[1,2-a]pyrazine class. The stereochemistry at C-7 directly controls the spatial orientation of the hydroxyl group, which serves as a hydrogen-bond donor/acceptor and a synthetic handle for further derivatization (e.g., etherification to yield the ethoxy group present in the clinical-stage IAP antagonist T-3256336) . Changing the counterion (e.g., from oxalate to hydrochloride) alters solid-state properties including solubility, hygroscopicity, and crystallinity, which in turn impact weighability, dissolution rates, and batch-to-batch reproducibility in research settings . Furthermore, the oxalate salt has been specifically characterized for purity (≥97%) and identity by orthogonal analytical methods, providing a level of quality assurance that a generic “free base” or “other salt” entry may not guarantee .

Quantitative Differentiation Evidence for Octahydropyrrolo[1,2-a]pyrazin-7-ol Oxalate Versus Closest Analogs


Predicted Aqueous Solubility: Oxalate Salt vs. Free Base

In silico prediction using the ESOL topological method estimates the aqueous solubility of the (7S,8aR)-oxalate salt at 49,300 mg/mL (Log S = 2.33), classifying it as 'Highly soluble' . The free base counterpart, lacking the ionizable oxalate moiety, is expected to possess markedly lower aqueous solubility. Although experimental head-to-head solubility data for the free base are not publicly available, the ESOL method's Log S scale provides a quantitative threshold: the oxalate salt already resides in the 'Highly soluble' regime, while neutral heterocycles of comparable Log P typically fall below the 'Moderately soluble' boundary (Log S < -4). This differential is critical for in vitro assay preparation and for achieving consistent dissolution in aqueous dosing media.

Solubility Physicochemical profiling Salt selection

Enantiomeric Purity and Batch-to-Batch Analytical Traceability vs. Racemic or Non-certified Material

The (7S,8aR) enantiomer of the oxalate salt is supplied with a guaranteed standard purity of 97% and is accompanied by orthogonal batch-specific analytical data including ¹H NMR, HPLC, and GC . In contrast, racemic or non-certified octahydropyrrolo[1,2-a]pyrazin-7-ol preparations (free base or unspecified salts) typically lack documented enantiomeric purity and may contain variable levels of the undesired diastereomer . Because the 7-hydroxyl stereocenter is a critical determinant of biological activity in downstream IAP antagonists, the use of a stereochemically undefined analog would introduce uncontrolled variability into structure-activity relationship (SAR) studies.

Chiral purity Quality control Pharmaceutical intermediate

Validated Use as a Key Intermediate in Potent IAP Antagonist Synthesis

The octahydropyrrolo[1,2-a]pyrazine scaffold is the core structure of T-3256336, a highly potent and orally active IAP antagonist that exhibits IC50 values of 1.3 nM against cellular IAP1 (cIAP1) and 200 nM against X-linked IAP (XIAP) . T-3256336 further demonstrated a tumor growth inhibition GI50 of 1.8 nM in MDA-MB-231 breast cancer cells and caused tumor regression (T/C = -53% at 30 mg/kg) in a xenograft model [1]. The 7-hydroxy group present in the target compound is the synthetic precursor to the 7-ethoxy substituent found in T-3256336, meaning that procurement of the 7-ol oxalate enables multi-gram scale synthesis of advanced IAP antagonists via straightforward Williamson etherification [2]. By contrast, alternative scaffolds lacking the 7-hydroxy handle require additional functionalization steps, reducing synthetic efficiency.

IAP antagonist Smac mimetic Cancer research

Predicted CYP Inhibition Profile: Minimal Off-Target Risk for Procuring Researchers

In silico CYP inhibition prediction for the oxalate salt indicates a low probability of inhibiting major cytochrome P450 isoforms: negative for CYP1A2, CYP2C9, CYP2D6, and CYP3A4; a positive prediction is returned only for CYP2C19 . This profile suggests that downstream derivatives built on this scaffold may carry a reduced risk of CYP-mediated drug-drug interactions compared to scaffolds that are broadly CYP-active. While not a substitute for experimental CYP inhibition data, this prediction provides an early-stage differentiation point for medicinal chemists selecting building blocks with favorable ADMET potential.

Drug-drug interaction CYP450 inhibition ADMET prediction

Long-Term Storage Stability: Oxalate Salt vs. Hygroscopic Hydrochloride Salts

The oxalate salt is recommended for long-term storage in a cool, dry place (2–8°C), consistent with its non-hygroscopic crystalline nature . In contrast, the dihydrochloride salt of octahydropyrrolo[1,2-a]pyrazin-7-ol is typically marketed as a hygroscopic solid that requires desiccated storage and careful handling to prevent water uptake . For procurement organizations managing compound libraries, the oxalate salt's superior ambient stability and easier weighability translate to reduced compound degradation and more accurate inventory management over years of storage.

Storage stability Hygroscopicity Compound management

Optimal Procurement and Application Scenarios for Octahydropyrrolo[1,2-a]pyrazin-7-ol Oxalate in Drug Discovery and Chemical Biology


Synthesis of Clinical-Stage IAP Antagonists (e.g., T-3256336) via 7-Hydroxy Etherification

The compound serves as the immediate precursor for installing the 7-ethoxy substituent found in T-3256336, a potent IAP antagonist with demonstrated tumor regression in xenograft models [1]. Researchers procuring this building block can execute a single-step Williamson etherification to generate advanced intermediates that recapitulate the pharmacophore of a clinical-stage chemotype, reducing synthetic step count and accelerating SAR exploration around the C7 position.

Chiral Scaffold for Proline Bioisostere Library Construction

The octahydropyrrolo[1,2-a]pyrazine scaffold was designed as a conformationally constrained proline mimetic based on the AVPI tetrapeptide binding motif of Smac [2]. The 7-ol oxalate, with defined (7S,8aR) or (7R,8aS) stereochemistry, allows systematic diversification at the hydroxyl position (acylation, sulfonylation, carbamoylation) while maintaining the backbone geometry required for BIR3 domain recognition. This enables the construction of focused libraries for IAP inhibition and beyond.

Crystalline Salt for Reproducible High-Throughput Screening and Biophysical Assays

The non-hygroscopic, crystalline nature of the oxalate salt ensures accurate weighing and dissolution, which is critical for HTS where compound concentration errors can lead to false positives or negatives . The batch-specific QC data (NMR, HPLC, GC) provide confidence that the material identity and purity are consistent across multiple assay runs, supporting reliable dose-response determinations.

Chemical Biology Probe for Investigating Apoptosis Pathways

Derivatives prepared from the 7-ol oxalate have been used to probe the mechanism of IAP-mediated apoptosis resistance in breast and other cancer cell lines [2]. The scaffold's validated engagement of the XIAP and cIAP1 BIR3 domains makes it a suitable starting point for developing chemical probes to study ubiquitin ligase activity and TNF-α signaling modulation in basic cancer biology research.

Quote Request

Request a Quote for Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.